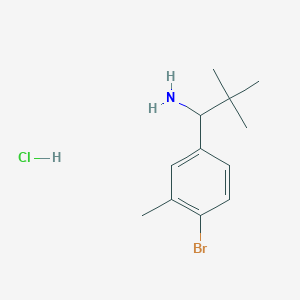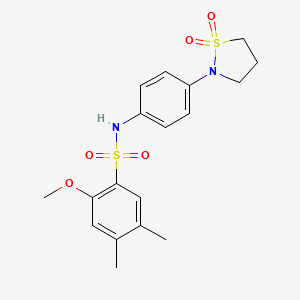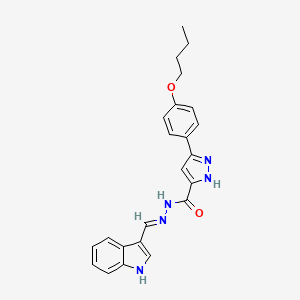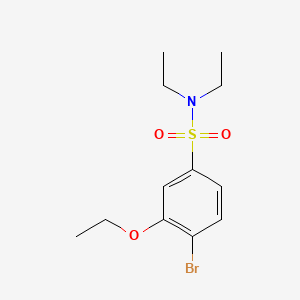
2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as "compound X" in research studies and is known for its ability to modulate specific biological pathways.
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide are the tropomyosin receptor kinases (TrkA/B/C) . These kinases play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
By inhibiting these kinases, the compound can potentially disrupt their signaling pathways, thereby affecting the progression of neurodegenerative diseases and certain types of cancers .
Biochemical Pathways
The compound affects the signaling pathways of TrkA/B/C kinases . Dysregulation of these pathways is recognized as a hallmark of numerous neurodegenerative diseases and certain types of cancers . By inhibiting these kinases, the compound can potentially alter these pathways and their downstream effects .
Result of Action
The compound’s action results in the inhibition of TrkA/B/C kinases, leading to potential disruption in their signaling pathways . This disruption can affect the progression of neurodegenerative diseases and certain types of cancers . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide in lab experiments include its ability to modulate specific biological pathways, its potential applications in biomedical research, and its ability to induce apoptosis and cell cycle arrest in cancer cell lines. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the use of 2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide in biomedical research. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective modulators of specific biological pathways.
Métodos De Síntesis
The synthesis method of 2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 2-fluorophenol, 6-(pyrrolidin-1-yl)pyrimidin-4-amine, and propanoyl chloride. The synthesis process involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetonitrile. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide has been used in various scientific research studies due to its potential applications in biomedical research. This compound has been found to modulate specific biological pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12(24-14-7-3-2-6-13(14)18)17(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQXIFPPWQCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCCC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)


![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)



